![molecular formula C4H4N2OS B1525658 Oxazole-5-carbothioamide CAS No. 885274-32-8](/img/structure/B1525658.png)
Oxazole-5-carbothioamide
Overview
Description
Oxazole-5-carbothioic acid amide, also known as Oxazole-5-carbothioamide, is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 .
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is one of the most appropriate for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis
This compound is a yellow solid .Scientific Research Applications
Synthesis and Derivative Formation
Oxazole-5-carbothioamide, a compound with a diverse array of applications in scientific research, has been extensively studied for its synthesis and derivative formation capabilities. For instance, Ceylan et al. (2016) explored the synthesis of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton. They investigated the conversion of carbothioamides to various derivatives, demonstrating the versatility of this compound in creating compounds with potential antimicrobial activity (Ceylan et al., 2016). Similarly, Ilkin et al. (2020) conducted research on the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, leading to the synthesis of new derivatives. This study highlights the compound's reactivity and potential in the creation of novel chemical entities (Ilkin et al., 2020).
Antimicrobial Applications
Research has shown that derivatives of this compound possess antimicrobial properties. In the study by Ceylan et al. (2016), compounds derived from this compound were screened for their antimicrobial activity, indicating the compound's potential use in developing new antimicrobial agents (Ceylan et al., 2016). Furthermore, Sriram et al. (2010) synthesized 5-nitrothiazolylthiosemicarbazones from this compound and evaluated their antimycobacterial activity against various mycobacterial species, suggesting its potential in treating tuberculosis (Sriram et al., 2010).
Coordination Chemistry and Catalysis
This compound also plays a significant role in coordination chemistry and catalysis. Gómez et al. (1999) reviewed the use of oxazoline ligands, closely related to this compound, in transition metal-catalyzed asymmetric organic syntheses, highlighting its importance in catalysis and synthetic chemistry (Gómez et al., 1999).
Anticancer Research
This compound derivatives have been explored for their potential in anticancer research. Chiacchio et al. (2020) reviewed the use of oxazole-based compounds, including derivatives of this compound, in anticancer research. They emphasized the compound's ability to interact with various enzymes and receptors, making it a valuable target in the discovery of new anticancer drugs (Chiacchio et al., 2020).
Mechanism of Action
Future Directions
Oxazole-based molecules, including Oxazole-5-carbothioamide, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
properties
IUPAC Name |
1,3-oxazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKTUDUXQCDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693297 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885274-32-8 | |
Record name | 1,3-Oxazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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